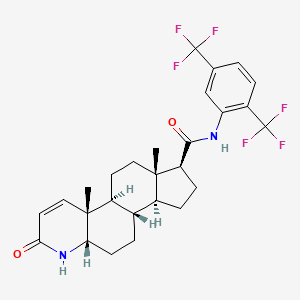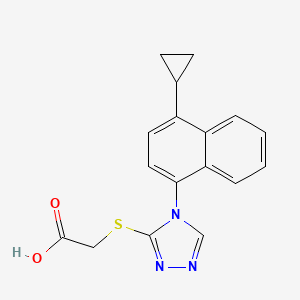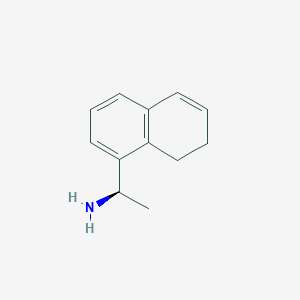
5-Beta-Dutasteride
描述
5-Beta-Dutasteride, also known as N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide, is a synthetic 4-azasteroid compound. It is primarily used as a medication for the treatment of benign prostatic hyperplasia (BPH) and is known for its potent inhibition of the enzyme 5-alpha-reductase, which converts testosterone into dihydrotestosterone (DHT). This compound is marketed under the brand name Avodart and has been shown to be effective in reducing the size of the prostate gland and alleviating symptoms associated with BPH .
作用机制
Mode of Action
Dutasteride acts as a potent, selective, and irreversible inhibitor of both isoforms of 5-alpha reductase enzymes . By blocking these enzymes, it inhibits the conversion of testosterone into DHT . This results in a marked suppression of serum DHT levels , thereby reducing the androgenic stimulation of the prostate gland.
Biochemical Pathways
The primary biochemical pathway affected by Dutasteride is the androgen signaling pathway . By inhibiting the 5-alpha reductase enzymes, Dutasteride prevents the conversion of testosterone into DHT, a more potent androgen. This leads to a decrease in DHT levels and thus reduces the androgenic stimulation of the prostate gland . The suppression of DHT can impact various downstream effects, including the regulation of gene expression related to cell growth and proliferation .
Pharmacokinetics
The pharmacokinetics of Dutasteride are influenced by its formulation . Dutasteride is orally active and has a bioavailability of approximately 60% . It is extensively protein-bound and is metabolized in the liver by the CYP3A4 enzyme . The elimination half-life of Dutasteride is long, around 4-5 weeks , which contributes to its sustained action even after discontinuation of the drug .
Result of Action
The primary molecular effect of Dutasteride is the reduction of DHT levels in the serum . On a cellular level, this leads to a decrease in androgenic stimulation of the prostate gland, resulting in reduced prostate gland size and alleviation of symptoms associated with benign prostatic hyperplasia (BPH) . Dutasteride has also been shown to have antitumor effects in certain contexts .
Action Environment
The action of Dutasteride can be influenced by various environmental factors. For instance, the bioavailability of Dutasteride can be affected by the formulation of the administered medication . Additionally, lifestyle factors such as diet and stress can potentially influence the efficacy of Dutasteride . .
生化分析
Biochemical Properties
5-Beta-Dutasteride plays a crucial role in inhibiting the 5-alpha-reductase enzymes, which are responsible for converting testosterone into dihydrotestosterone (DHT) . By inhibiting these enzymes, this compound reduces the levels of DHT, a primary hormonal mediator involved in the development and enlargement of the prostate gland . The compound interacts with enzymes such as 5-alpha-reductase type 1 and type 2, and proteins like androgen receptors, influencing their activity and function .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In prostate cells, it reduces the proliferation and growth by lowering DHT levels . In bladder cancer cells, this compound inhibits testosterone-induced cell viability and migration, affecting the expression of cancer progression proteins such as metalloproteases, p21, BCL-2, NF-KB, and WNT . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by modulating androgen receptor activity .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of 5-alpha-reductase enzymes, preventing the conversion of testosterone to DHT . This inhibition is potent, selective, and irreversible, affecting both isoforms of the enzyme . The compound binds to the active site of the enzyme, blocking its activity and leading to a decrease in DHT levels . This reduction in DHT levels results in decreased androgen receptor activation and subsequent changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has a long half-life and remains stable for extended periods . Studies have shown that this compound reduces the sedative effects of alcohol in men and decreases alcohol consumption in the weeks following treatment . Long-term effects on cellular function include reduced cell proliferation and migration in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, chronic treatment with this compound significantly reduces serum DHT levels and affects erectile function . Higher doses lead to increased collagen deposition and altered expression of nitric oxide synthase in penile tissues . Toxic or adverse effects at high doses include sexual dysfunction and changes in mood .
Metabolic Pathways
This compound is involved in several metabolic pathways, including steroid metabolism and androgen metabolism . It interacts with enzymes such as 5-alpha-reductase and cofactors like NADPH, influencing the conversion of testosterone to DHT . The compound also affects metabolic flux and metabolite levels by modulating the activity of these enzymes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It displays a large volume of distribution and is partitioned into semen at a concentration of 11.5% of serum levels . The compound is soluble in organic solvents but insoluble in water . It is transported by binding proteins and accumulates in tissues such as the prostate .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus of cells . It interacts with androgen receptors and other nuclear proteins, influencing their activity and function . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Beta-Dutasteride involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of organic solvents such as ethanol and methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards. The production process is optimized for yield and efficiency, with stringent quality control measures in place to ensure consistency and safety .
化学反应分析
Types of Reactions: 5-Beta-Dutasteride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the ketone group to form alcohols.
Substitution: Substitution reactions can occur at the phenyl ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted phenyl derivatives. These products can have varying biological activities and are often studied for their potential therapeutic applications .
科学研究应用
5-Beta-Dutasteride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying steroid chemistry and enzyme inhibition.
Biology: The compound is studied for its effects on androgen metabolism and its potential role in treating androgen-related disorders.
相似化合物的比较
Finasteride: Another 5-alpha-reductase inhibitor, but it primarily inhibits the type II isoform of the enzyme.
Epristeride: A less commonly used 5-alpha-reductase inhibitor with a different chemical structure.
Tamsulosin: An alpha-adrenergic antagonist used in combination with 5-alpha-reductase inhibitors for enhanced therapeutic effects.
Comparison:
Potency: 5-Beta-Dutasteride is more potent than Finasteride, inhibiting both type I and type II isoforms of 5-alpha-reductase.
Efficacy: Studies have shown that this compound is more effective in reducing DHT levels and prostate size compared to Finasteride.
属性
IUPAC Name |
(1S,3aS,3bS,5aS,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJOTENAMICLJG-LKOHVCGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@H]5[C@@]3(C=CC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861433 | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957229-52-6 | |
| Record name | 5beta-Dutasteride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957229526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5.BETA.-DUTASTERIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC5T8YXW43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601886.png)




